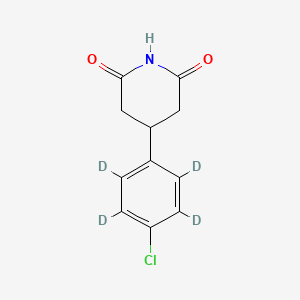

4-(4-Chlorophenyl)-2,6-piperidinedione-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chloro-2,3,5,6-tetradeuteriophenyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZWYRYCGOBBKD-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2CC(=O)NC(=O)C2)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated 4 4 Chlorophenyl 2,6 Piperidinedione Analogs

Regioselective Deuteration Strategies for the Piperidinedione Core

Achieving regioselective deuteration is crucial for controlling the properties of the final deuterated compound. For the 4-(4-chlorophenyl)-2,6-piperidinedione scaffold, which contains a piperidinedione core, several strategies can be employed to introduce deuterium (B1214612) at specific positions.

One common approach involves the use of transition metal-catalyzed hydrogen-deuterium (H-D) exchange reactions. Catalysts such as palladium on carbon (Pd/C) can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O). mdpi.com For the piperidinedione core, this method could potentially be used to deuterate the positions alpha to the carbonyl groups (C-3 and C-5) or the benzylic position (C-4), depending on the reaction conditions. The selectivity of these exchange reactions can often be controlled by the choice of catalyst and reaction parameters. mdpi.com

Another strategy involves the reduction of a suitable unsaturated precursor, such as a dihydropyridinedione or a pyridinedione derivative, using a deuterated reducing agent. The reduction of pyridines using deuterium gas (D₂) or deuterated hydride sources is a known method for preparing deuterated piperidines. nih.gov This can be adapted to the piperidinedione system. For instance, a precursor with a double bond in the piperidine (B6355638) ring could be stereoselectively reduced with D₂ gas and a catalyst to install deuterium atoms at specific positions.

Furthermore, base-catalyzed H-D exchange can be utilized. In the presence of a strong base and a deuterium source like D₂O, the acidic protons alpha to the carbonyl groups of the glutarimide (B196013) ring can be exchanged for deuterium. The efficiency of this exchange would depend on the pKa of the C-H bonds and the reaction conditions.

| Strategy | Description | Potential Deuteration Sites |

| Metal-Catalyzed H-D Exchange | Use of a transition metal catalyst (e.g., Pd/C) with a deuterium source (e.g., D₂O) to exchange H for D. mdpi.com | C-3, C-5, C-4 |

| Reduction of Unsaturated Precursors | Catalytic reduction of a double bond within the piperidine ring using D₂ gas or a deuterated hydride. nih.gov | Positions adjacent to the former double bond |

| Base-Catalyzed H-D Exchange | Use of a base to deprotonate positions alpha to the carbonyls, followed by quenching with a deuterium source. | C-3, C-5 |

Precursor Synthesis and Deuterium Introduction Techniques

The synthesis of 4-(4-chlorophenyl)-2,6-piperidinedione-d4 typically begins with the preparation of a non-deuterated precursor, followed by the introduction of deuterium. The non-deuterated analog, 4-(4-chlorophenyl)-2,6-piperidinedione, serves as the key starting material. nih.gov

Deuterium can be introduced through various techniques:

Use of Deuterated Reagents: One of the most direct methods is the use of deuterated reagents in the synthetic sequence. For example, if the piperidinedione ring is assembled via a Michael addition, a deuterated Michael acceptor or donor could be employed. Reductive amination, a common reaction in the synthesis of nitrogen-containing heterocycles, can be performed using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce deuterium. researchgate.net

Deuterium Gas: Catalytic hydrogenation of an unsaturated precursor with deuterium gas (D₂) is a highly effective method for incorporating two deuterium atoms across a double bond. nih.gov The choice of catalyst (e.g., Pd, Pt, Rh) can influence the stereoselectivity of the addition.

Deuterated Solvents: Deuterated solvents, such as deuterium oxide (D₂O), can serve as the deuterium source in exchange reactions, often catalyzed by an acid or a base. mdpi.com This is particularly useful for exchanging labile protons.

Building Block Approach: A highly efficient strategy involves the use of commercially available or pre-synthesized deuterated building blocks. nih.gov For instance, starting with a deuterated precursor like 4-chlorophenylacetic acid-dₓ or a deuterated glutaramide derivative would directly place the deuterium atoms in the desired positions in the final molecule.

| Technique | Deuterium Source | Example Application |

| Deuterated Reagents | Sodium borodeuteride (NaBD₄) | Reduction of an imine or carbonyl group. |

| Deuterium Gas | D₂ | Catalytic hydrogenation of a double bond in the piperidine ring precursor. nih.gov |

| Deuterated Solvents | Deuterium oxide (D₂O) | Acid or base-catalyzed H-D exchange at acidic positions. mdpi.com |

| Deuterated Building Blocks | Deuterated starting materials | Synthesis using a pre-labeled component to ensure specific deuterium placement. nih.gov |

Optimization of Deuterium Incorporation Efficiency and Isotopic Purity

A critical aspect of synthesizing deuterated compounds is achieving high deuterium incorporation and isotopic purity. Incomplete deuteration or scrambling of deuterium to unintended positions can complicate analysis and potentially alter the desired properties of the molecule.

Several methods can be employed to optimize deuterium incorporation:

Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst loading is essential. For H-D exchange reactions, prolonged reaction times or elevated temperatures may increase deuterium incorporation but can also lead to side reactions or reduced selectivity.

Catalyst Selection: The choice of catalyst can significantly impact the efficiency and selectivity of deuteration. For example, in palladium-catalyzed H-D exchange reactions, the nature of the support and the metal loading can influence the outcome. mdpi.com

Iterative Procedures: In some cases, a single deuteration step may not be sufficient to achieve high isotopic enrichment. An iterative process, such as repeated cycles of oxidation and reduction with a deuterated reagent, can be used to increase the level of deuterium incorporation. researchgate.net

Purification Techniques: After synthesis, purification methods such as chromatography and recrystallization are crucial for isolating the desired deuterated compound and removing any non-deuterated or partially deuterated impurities.

The isotopic purity of the final product is typically determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ¹H NMR can be used to quantify the remaining protons at the deuterated positions, while high-resolution mass spectrometry provides an accurate measurement of the molecular weight, confirming the number of incorporated deuterium atoms. nih.gov

| Parameter | Method for Optimization | Purpose |

| Reaction Time | Systematic variation and monitoring | To find the optimal duration for maximum incorporation without degradation. |

| Temperature | Controlled heating or cooling | To enhance reaction rates while minimizing side reactions. |

| Catalyst | Screening different catalysts and loadings | To improve efficiency and regioselectivity of the deuteration reaction. mdpi.com |

| Reagent Stoichiometry | Using an excess of the deuterated reagent | To drive the reaction towards complete deuterium incorporation. |

| Purification | Chromatography, Recrystallization | To isolate the highly deuterated product from impurities. |

Post-Synthetic Derivatization Approaches Involving Deuterated Scaffolds

Once the deuterated scaffold of this compound is synthesized, it can serve as a versatile building block for the creation of more complex molecules. Post-synthetic derivatization allows for the introduction of chemical diversity while retaining the beneficial properties conferred by the deuterium labeling.

One powerful approach is the C-H functionalization of the glutarimide ring. nih.gov Using transition metal catalysis, such as with rhodium catalysts, it is possible to selectively introduce various functional groups at specific C-H bonds of the piperidinedione ring. This enables the rapid synthesis of a library of analogs with modifications at different positions. nih.gov

Another strategy involves the modification of the aryl ring. The chlorine atom on the phenyl group can be replaced or modified through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This allows for the introduction of a wide range of substituents, altering the steric and electronic properties of the molecule.

Furthermore, the nitrogen atom of the glutarimide can be functionalized. N-alkylation or N-arylation can be achieved under various conditions to introduce different substituents, which can significantly impact the biological activity of the compound. These derivatization strategies are valuable in the context of medicinal chemistry and drug discovery, allowing for the exploration of structure-activity relationships of deuterated compounds. nih.gov

| Derivatization Site | Reaction Type | Potential Modifications |

| Glutarimide Ring (C-H bonds) | C-H Functionalization nih.gov | Alkylation, arylation, etc. |

| Aryl Ring (C-Cl bond) | Cross-Coupling Reactions | Introduction of new aryl, alkyl, or alkynyl groups. |

| Glutarimide Nitrogen | N-Alkylation/N-Arylation | Addition of various substituents to the nitrogen atom. |

Advanced Analytical Methodologies and Applications of 4 4 Chlorophenyl 2,6 Piperidinedione D4

Development of Bioanalytical Assays Utilizing 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 as an Internal Standard

The use of a stable isotope-labeled internal standard is a widely accepted strategy to enhance the reliability of bioanalytical methods. nih.gov this compound is an ideal internal standard for the quantification of its non-deuterated counterpart and related analogs. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. The key advantage of using a deuterated internal standard is its ability to compensate for variations in sample extraction, matrix effects, and instrument response, leading to improved precision and accuracy of the analytical method. nih.gov

Quantitative LC-MS/MS Methodologies for Analogs in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of small molecules in complex biological samples such as plasma, urine, and tissue homogenates. nih.govnih.gov In a typical LC-MS/MS method, a known amount of this compound is added to the biological sample before any sample preparation steps. nih.gov This "spiked" sample is then subjected to extraction procedures, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances. nih.gov

The extract is subsequently injected into an HPLC or UPLC system, where the analyte and the internal standard are separated from other components of the matrix. sielc.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. The ratio of the peak area of the analyte to that of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in the unknown sample. This ratiometric measurement corrects for potential losses during sample processing and fluctuations in instrument performance. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of 4-(4-Chlorophenyl)-2,6-piperidinedione

| Parameter | Analyte (4-(4-Chlorophenyl)-2,6-piperidinedione) | Internal Standard (this compound) |

|---|---|---|

| Precursor Ion (m/z) | 224.0 | 228.0 |

| Product Ion (m/z) | 154.0 | 158.0 |

| Collision Energy (eV) | 20 | 20 |

| Retention Time (min) | 3.5 | 3.5 |

Advanced Chromatographic Separation Techniques for Deuterated Compounds

The chromatographic separation of deuterated and non-deuterated compounds is a critical aspect of LC-MS/MS analysis. While their chemical properties are very similar, slight differences in retention behavior, known as the isotope effect, can sometimes be observed. nih.gov Modern high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) systems, equipped with high-efficiency columns (e.g., sub-2 µm particle size), provide excellent resolution and peak shape, ensuring that the analyte and its deuterated internal standard are chromatographically resolved from matrix interferences, even if they are not baseline separated from each other. sielc.com

The choice of the stationary phase and mobile phase composition is crucial for achieving optimal separation. Reversed-phase chromatography with C18 or C8 columns is commonly employed for compounds of this polarity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive such as formic acid to improve peak shape and ionization efficiency. sielc.com

Application in Isotopic Dilution Mass Spectrometry for Precision Quantification

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy and precision in quantitative measurements. chemicalbook.com The use of this compound as an internal standard in an IDMS workflow allows for the highly accurate determination of its non-deuterated analog. chemicalbook.com By adding a known amount of the deuterated standard to a sample, the ratio of the two isotopes can be measured with high precision by the mass spectrometer. This ratio is directly proportional to the amount of the analyte in the sample.

Because IDMS relies on the measurement of isotope ratios, it is less susceptible to the sources of error that can affect other quantitative methods. It is considered a primary ratio method and is often used to certify reference materials.

Advanced Spectroscopic Characterization for Conformational and Dynamic Studies

Beyond its use in quantitative analysis, advanced spectroscopic techniques can be employed to study the structural and dynamic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy can confirm the successful incorporation and precise location of the deuterium atoms within the molecule. The absence of signals in the ¹H NMR spectrum at the positions of deuteration, coupled with the corresponding changes in the ¹³C NMR spectrum (e.g., splitting of carbon signals due to C-D coupling), provides definitive evidence of the isotopic labeling. nih.gov

Table 2: Hypothetical ¹H NMR Chemical Shift Comparison

| Proton Position | 4-(4-Chlorophenyl)-2,6-piperidinedione (ppm) | This compound (ppm) |

|---|---|---|

| H2, H6 (axial) | ~2.8 | Absent (if deuterated) |

| H2, H6 (equatorial) | ~2.6 | Absent (if deuterated) |

| H3, H5 (axial) | ~2.0 | ~2.0 |

| H3, H5 (equatorial) | ~2.9 | ~2.9 |

| H4 | ~3.5 | ~3.5 |

| Aromatic | ~7.3-7.4 | ~7.3-7.4 |

Vibrational Spectroscopy (IR, Raman) for Force Field Analysis and Mechanistic Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are related to its structure and bonding. The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds, due to the increased mass of deuterium. This isotopic shift can be used to assign specific vibrational modes within the molecule.

By analyzing the IR and Raman spectra of both the deuterated and non-deuterated compounds, a more detailed understanding of the molecular force field can be developed. This information can provide insights into the conformational dynamics and intermolecular interactions of the piperidinedione ring system.

Preclinical Metabolism Research and Biotransformation Pathways of Deuterated Analogs

In Vitro Metabolic Stability Studies Using 4-(4-Chlorophenyl)-2,6-piperidinedione-d4

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These studies typically utilize liver fractions, such as microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.

The metabolic stability of a compound is often evaluated by incubating it with liver microsomes or hepatocytes and monitoring its disappearance over time. Microsomes are rich in cytochrome P450 (CYP450) enzymes, which are major contributors to phase I metabolism. Hepatocytes, being whole liver cells, contain a broader range of metabolic enzymes, including both phase I and phase II enzymes, offering a more comprehensive metabolic profile.

While specific experimental data for this compound is not publicly available, piperidinedione derivatives are known to undergo oxidative metabolism. For instance, compounds with a piperidine (B6355638) ring are often substrates for CYP3A4-mediated metabolism. The primary routes of metabolism for such structures typically involve hydroxylation of the piperidine ring and any attached aromatic rings.

Table 1: Hypothetical In Vitro Metabolic Stability Parameters

| Parameter | Liver Microsomes | Hepatocytes |

| Incubation Time (min) | 0, 15, 30, 60, 120 | 0, 30, 60, 120, 240 |

| Parent Compound Remaining (%) | Data not available | Data not available |

| Calculated Half-life (t½) | Data not available | Data not available |

| Intrinsic Clearance (CLint) | Data not available | Data not available |

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in oxidative metabolism catalyzed by CYP450 enzymes. Consequently, deuteration at a metabolically active site can slow down the rate of metabolism, leading to a longer half-life and potentially altered pharmacokinetic properties.

In the case of this compound, the deuterium atoms are located on the piperidinedione ring. This suggests that the deuteration is intended to retard the hydroxylation of this ring. By slowing down this metabolic pathway, a larger proportion of the parent compound may be available in the systemic circulation for a longer duration. This can also lead to a "metabolic switching" effect, where other metabolic pathways, such as hydroxylation of the chlorophenyl ring, may become more prominent.

Identification and Profiling of Metabolites in Preclinical Models

Identifying the metabolites of a drug candidate is crucial for understanding its complete biotransformation and identifying any potentially active or toxic byproducts. This is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) after incubating the compound with liver fractions or in preclinical animal models.

For this compound, based on the metabolism of similar structures, the expected metabolites would likely result from hydroxylation at various positions.

Table 2: Potential Metabolites of this compound

| Metabolite | Proposed Structure | Method of Identification |

| M1: Monohydroxylated piperidinedione metabolite | Hydroxyl group on the piperidinedione ring | LC-MS/MS |

| M2: Monohydroxylated chlorophenyl metabolite | Hydroxyl group on the chlorophenyl ring | LC-MS/MS |

| M3: Dihydroxylated metabolite | Hydroxyl groups on both the piperidinedione and chlorophenyl rings | LC-MS/MS |

The deuteration on the piperidinedione ring would be expected to decrease the formation of M1 and M3 relative to the non-deuterated analog.

Investigation of Metabolic Pathways and Enzyme Systems Involved in Biotransformation

The biotransformation of many drugs is primarily carried out by the cytochrome P450 superfamily of enzymes. Identifying the specific CYP450 isoforms responsible for a compound's metabolism is important for predicting potential drug-drug interactions.

Based on the metabolism of other piperidine-containing compounds, CYP3A4 is a likely candidate for the metabolism of 4-(4-Chlorophenyl)-2,6-piperidinedione. Additionally, studies on thalidomide, which also contains a glutarimide (B196013) (a piperidinedione) ring, have shown involvement of CYP2C19 in its hydroxylation. Therefore, it is plausible that both CYP3A4 and CYP2C19 could be involved in the metabolism of 4-(4-Chlorophenyl)-2,6-piperidinedione.

The primary metabolic pathways are hypothesized to be:

Hydroxylation of the piperidinedione ring: This pathway is expected to be slowed by the presence of deuterium in this compound.

Hydroxylation of the 4-chlorophenyl ring: This pathway may become more significant in the deuterated analog due to the reduced rate of piperidinedione ring hydroxylation.

Further studies with recombinant human CYP450 enzymes would be necessary to definitively identify the specific isoforms involved in the metabolism of this compound and to quantify the impact of deuteration on each metabolic pathway.

Mechanistic Investigations Using 4 4 Chlorophenyl 2,6 Piperidinedione D4

Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for elucidating reaction mechanisms, primarily through the investigation of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For 4-(4-Chlorophenyl)-2,6-piperidinedione-d4, the replacement of specific hydrogen atoms with deuterium could provide significant insights into its metabolic pathways and chemical transformations.

Theoretical Application:

Hypothetical Data on Reaction Rate Comparison:

| Compound | Reaction | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |

| 4-(4-Chlorophenyl)-2,6-piperidinedione | Metabolic Oxidation | kH | - |

| This compound | Metabolic Oxidation | kD | kH/kD |

This table illustrates the type of data that would be generated from such a study. The magnitude of the KIE would provide evidence for the specific mechanistic step involving the deuterated position.

Probing Molecular Interactions and Binding Dynamics with Deuterated Probes

Deuterated compounds are valuable tools for studying molecular interactions and binding dynamics using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The introduction of deuterium at specific sites in 4-(4-Chlorophenyl)-2,6-piperidinedione would alter its spectroscopic properties, allowing for more detailed analysis of its binding to biological macromolecules.

Potential Research Approaches:

NMR Spectroscopy: Deuterium has a different magnetic moment than hydrogen, which can be exploited in various NMR experiments. For example, deuterium-labeled compounds can be used to simplify complex proton NMR spectra or to directly observe the deuterium signal to probe the local environment of the labeled site upon binding to a target.

Mass Spectrometry: The mass difference between hydrogen and deuterium allows for the use of this compound as an internal standard in quantitative mass spectrometry-based assays. This can improve the accuracy and precision of measuring the concentration of the non-deuterated compound in biological samples.

Studies on Pharmacological Target Engagement Using Isotopic Analogs (e.g., Enzyme-Substrate Interactions, Receptor Binding)

Isotopically labeled analogs like this compound can be instrumental in pharmacological studies to confirm target engagement and to characterize the binding interactions with enzymes or receptors.

Illustrative Application in Receptor Binding Assays:

In competitive binding assays, the deuterated compound could be used to compete with a radiolabeled ligand for binding to a specific receptor. By measuring the displacement of the radioligand by increasing concentrations of both the deuterated and non-deuterated compounds, researchers can determine their respective binding affinities (Ki values).

Hypothetical Receptor Binding Affinity Data:

| Compound | Target Receptor | Binding Affinity (Ki) (nM) |

| 4-(4-Chlorophenyl)-2,6-piperidinedione | Receptor X | Ki (H) |

| This compound | Receptor X | Ki (D) |

A comparison of the Ki values would indicate whether deuterium substitution at a particular position affects the binding affinity. A significant difference might suggest that the labeled position is involved in a critical interaction with the receptor.

Computational and Theoretical Chemical Studies on 4 4 Chlorophenyl 2,6 Piperidinedione Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For derivatives of 4-(4-Chlorophenyl)-2,6-piperidinedione, these methods provide insights into electronic distribution, stability, and reactivity, which are governed by the molecule's atomic composition and arrangement. While the substitution of hydrogen with deuterium (B1214612) in 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 does not significantly alter the electronic structure, the principles derived from its parent compound are directly applicable.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. While specific DFT studies on this compound are not prominently available in the reviewed literature, analysis of related structures, such as other substituted piperidines, provides a clear framework for the expected outcomes. researchgate.netsci-hub.se A DFT analysis, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecule's geometry and calculate its electronic properties. researchgate.net

The key findings from a DFT analysis would include:

Optimized Geometry: Determination of the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. For this class of molecules, the piperidine (B6355638) ring is expected to adopt a distorted chair conformation. sci-hub.se

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential across the molecule's surface. This identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, negative potential (red/yellow) would be concentrated around the oxygen atoms of the dione (B5365651) group and the chlorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the amine hydrogen, indicating a site for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the orbital containing the most loosely held electrons and acts as the electron donor. In 4-(4-Chlorophenyl)-2,6-piperidinedione, the HOMO is likely to be distributed over the electron-rich chlorophenyl ring.

LUMO: Represents the lowest energy orbital capable of accepting electrons and acts as the electron acceptor. The LUMO is expected to be localized on the piperidine-2,6-dione ring, particularly around the carbonyl carbons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A smaller energy gap suggests the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Calculations on similar structures suggest this gap would define the molecule's kinetic stability. sci-hub.se

| Parameter | Predicted Location/Significance | Reference |

| HOMO | Primarily located on the 4-chlorophenyl ring. | researchgate.net |

| LUMO | Primarily located on the 2,6-piperidinedione ring. | researchgate.net |

| Energy Gap (ΔE) | Determines chemical reactivity and kinetic stability. | researchgate.netsci-hub.se |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. nih.govresearchgate.net For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with biological targets like proteins. nih.gov

An MD simulation would typically involve placing the ligand (the deuterated compound) into a solvated system with a target protein and simulating their movements by solving Newton's equations of motion. researchgate.netnih.gov This allows for the observation of:

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, one can assess the stability of the binding pose. A low and stable RMSD value suggests a stable complex. scite.ai

Conformational Changes: MD simulations reveal how the ligand and protein adapt to each other upon binding, highlighting any induced-fit mechanisms.

Key Interacting Residues: The simulation can identify the specific amino acid residues in the protein's active site that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. dntb.gov.ua For this compound, the chlorophenyl group would likely engage in hydrophobic interactions, while the carbonyl oxygens and the amine hydrogen would act as hydrogen bond acceptors and donors, respectively.

Though specific MD studies for this exact deuterated compound are not published, the methodology is standard in drug discovery for evaluating protein-ligand complexes. nih.govnih.gov

In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Deuterated Analogs

In silico ADME prediction tools are essential in modern drug discovery for forecasting the pharmacokinetic profile of a compound before synthesis. nih.govresearchgate.net Deuteration, the replacement of hydrogen with its stable isotope deuterium, is a strategy used to favorably alter a drug's ADME properties, primarily its metabolism. nih.govnih.gov This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow the rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.com

For this compound, where deuterium atoms replace hydrogens on the piperidine ring, metabolic stability is expected to be enhanced. The positions targeted for deuteration are often those susceptible to metabolism by cytochrome P450 (CYP) enzymes. By slowing this process, deuteration can lead to a longer drug half-life, reduced clearance, and potentially altered metabolite profiles. acs.orgnih.gov

The following table presents a hypothetical comparison of predicted ADME properties for the parent compound and its deuterated analog, based on established principles of deuteration. nih.govjuniperpublishers.com

| ADME Property | 4-(4-Chlorophenyl)-2,6-piperidinedione | This compound (Predicted Effect) | Rationale for Prediction |

| Metabolic Stability (t½) | Moderate | Increased | Slower rate of CYP-mediated oxidation due to the kinetic isotope effect at deuterated sites. juniperpublishers.comacs.org |

| Systemic Clearance (CL) | Moderate | Decreased | Reduced metabolic rate leads to lower overall clearance from the body. nih.gov |

| Oral Bioavailability | Moderate | Potentially Increased | Reduced first-pass metabolism can increase the fraction of the drug reaching systemic circulation. nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Unlikely to change | Unchanged | Deuteration does not typically alter passive diffusion properties like lipophilicity or size. nih.gov |

| Plasma Protein Binding | Moderate | Unchanged | Isotopic substitution does not significantly affect binding to proteins like albumin. nih.gov |

Structure-Activity Relationship (SAR) Derivations for Piperidinedione Scaffolds

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. youtube.com For the piperidinedione scaffold, SAR provides a roadmap for designing more potent and selective compounds. researchgate.net The core structure of 4-(4-Chlorophenyl)-2,6-piperidinedione contains several key features that are critical for its interactions with biological targets.

General SAR principles for the 4-aryl-piperidinedione scaffold can be summarized as follows:

| Structural Feature | Role in Biological Activity | SAR Implications | Reference |

| 4-Aryl Group (e.g., 4-Chlorophenyl) | Occupies a hydrophobic pocket in the target protein; influences binding affinity. | Substituents on the aryl ring (size, electronics) can dramatically alter potency and selectivity. The chlorine atom likely enhances hydrophobic interactions. | nih.gov |

| Piperidine-2,6-dione Ring | Provides a rigid scaffold and hydrogen bonding sites (two carbonyls as acceptors, one NH as a donor). | The conformation of the piperidine ring is crucial for orienting the other functional groups correctly for binding. researchgate.netnih.gov | |

| Substituents on Piperidine Ring | Can modulate potency, selectivity, and pharmacokinetic properties. | Introducing substituents can create new interactions or cause steric clashes within the binding site. | researchgate.net |

| Amine (NH) Group | Acts as a critical hydrogen bond donor. | N-alkylation or N-arylation can modify binding affinity and cell permeability. | nih.gov |

These SAR principles guide the modification of lead compounds to optimize their pharmacological profiles. mdpi.com

Future Research Trajectories and Emerging Applications of Deuterated Piperidinediones

Exploration of Novel Synthetic Pathways for Complex Deuterated Analogs

The synthesis of deuterated compounds is a cornerstone of their application in research and therapeutics. While general methods for deuterium (B1214612) incorporation exist, the development of efficient and site-selective synthetic pathways for complex molecules like 4-(4-chlorophenyl)-2,6-piperidinedione-d4 remains a key area of investigation. Future research is expected to focus on novel methodologies that offer precise control over the location and number of deuterium atoms introduced into the piperidinedione scaffold.

One promising avenue is the use of advanced catalytic systems. For instance, metal-catalyzed C-H activation/deuteration reactions could provide a direct and efficient means to introduce deuterium into the piperidine (B6355638) ring or the chlorophenyl moiety. Researchers are also exploring enzymatic and microbial biotransformation approaches, which can offer high chemo- and regioselectivity for deuteration under mild reaction conditions. hyphadiscovery.com These methods could be particularly valuable for creating a library of deuterated analogs with varying deuterium substitution patterns, allowing for a systematic evaluation of the kinetic isotope effect on metabolic stability and biological activity.

Furthermore, the synthesis of deuterated starting materials is a critical aspect. For this compound, this could involve the preparation of deuterated glutarimide (B196013) or deuterated 4-chlorophenylacetic acid derivatives. The development of scalable and cost-effective routes to these deuterated precursors will be crucial for the widespread availability and study of these complex analogs. acs.org

Integration into Advanced Multi-Omics Research for Systems Biology

The advent of multi-omics technologies—genomics, proteomics, metabolomics, and transcriptomics—has revolutionized our understanding of complex biological systems. nih.gov Deuterated compounds, such as this compound, are poised to become invaluable tools in this arena. Their primary application lies in their use as stable isotope-labeled internal standards in mass spectrometry-based quantitative proteomics and metabolomics. nih.govtexilajournal.com

The use of a deuterated standard, which has nearly identical physicochemical properties to its non-deuterated counterpart, allows for more accurate and precise quantification of the analyte in complex biological matrices. texilajournal.comresearchgate.net This is because the deuterated standard co-elutes with the analyte and experiences similar ionization efficiencies, thus correcting for variations in sample preparation and instrument response. nih.govresearchgate.net

In the context of systems biology, this compound can be used to meticulously track the metabolic fate of its non-deuterated analog within a cell or organism. By analyzing the distribution and transformation of the deuterated compound across different "omes," researchers can gain unprecedented insights into its mechanism of action, identify its molecular targets, and elucidate its impact on various cellular pathways. This approach can help to build comprehensive network models of drug action and disease pathology.

Development of this compound as a Probe for Specific Biological Processes

Beyond its role as an internal standard, this compound holds promise as a chemical probe to investigate specific biological processes. nih.govnih.govyoutube.com Chemical probes are small molecules used to perturb and study the function of proteins and other biomolecules in their native environment. nih.govnih.govyoutube.com The key advantage of a deuterated probe is the potential for altered metabolic stability. researchgate.netnih.govnih.gov

By strategically placing deuterium atoms at sites susceptible to metabolic modification, the half-life of the compound can be extended. researchgate.netnih.govnih.gov This allows for a more sustained interaction with its biological target, which can be advantageous for target validation and mechanistic studies. For example, if the parent compound, 4-(4-chlorophenyl)-2,6-piperidinedione, exhibits a particular biological activity, the deuterated analog can be used to confirm that this activity is indeed due to the parent compound and not a rapidly formed metabolite.

Furthermore, the unique mass signature of the deuterated probe can be exploited in techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study protein conformational dynamics upon ligand binding. nih.govchemrxiv.org This can provide valuable information about the binding site and the allosteric effects of the compound on its target protein.

Addressing Unexplored Research Gaps in Piperidinedione Chemical Biology

The chemical biology of piperidinediones is a rich and expanding field, with many compounds in this class exhibiting potent and diverse biological activities. However, there remain significant gaps in our understanding of their molecular mechanisms. Deuterated analogs like this compound can play a crucial role in addressing these gaps.

One area of focus is the elucidation of off-target effects. By using quantitative proteomics with the deuterated standard, researchers can identify unintended protein interactions of the parent compound, providing a more complete picture of its pharmacological profile. This is critical for understanding potential side effects and for the development of more selective therapeutic agents.

Another unexplored avenue is the investigation of the role of specific metabolic pathways in the activation or deactivation of piperidinedione-based drugs. By comparing the metabolic profiles of deuterated and non-deuterated analogs, it is possible to pinpoint the key enzymes involved in their metabolism. This knowledge can be leveraged to design next-generation compounds with optimized pharmacokinetic properties. The use of deuterated compounds in such mechanistic studies is a powerful strategy in modern drug discovery. dataintelo.commusechem.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(4-Chlorophenyl)-2,6-piperidinedione-d4, and how does deuteration influence reaction efficiency?

- Methodology : Deuterated analogs are typically synthesized via multi-step organic reactions. For example, piperidine-d4 derivatives often involve isotopic exchange using deuterated solvents (e.g., D₂O or CD₃OD) under acidic or basic conditions. Key intermediates, such as 4-(4-chlorophenyl)piperidine precursors, can be functionalized via cyclization or oxidation steps. Reaction efficiency may decrease due to kinetic isotope effects (KIEs), requiring extended reaction times or elevated temperatures .

- Data Consideration : Monitor deuteration efficiency via mass spectrometry (MS) and ²H-NMR to confirm isotopic purity (>98% d4).

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodology : Use a combination of:

- ²H-NMR : To confirm deuterium incorporation at specific positions (e.g., piperidine ring).

- LC-MS/MS : For isotopic purity and quantification of non-deuterated impurities.

- X-ray crystallography : If single crystals are obtainable, to resolve stereochemical ambiguities (e.g., chair conformation of the piperidine ring) .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodology :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–12) using UV-Vis spectroscopy or nephelometry.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify hydrolysis or oxidation products. Deuterated compounds may exhibit enhanced stability against metabolic degradation compared to protiated analogs .

Advanced Research Questions

Q. How can researchers investigate the isotopic effects of deuteration on biological activity and metabolic pathways?

- Methodology :

- In vitro assays : Compare IC₅₀ values of deuterated vs. non-deuterated forms in enzyme inhibition studies (e.g., aromatase or kinase assays). KIEs may alter binding kinetics or metabolic clearance .

- In vivo PK/PD : Use radiolabeled (³H/¹⁴C) analogs to track tissue distribution and metabolite formation via LC-MS. Deuterated compounds often show prolonged half-lives due to reduced CYP450-mediated oxidation .

- Data Contradiction : Conflicting metabolic data may arise from species-specific enzyme expression; validate findings in human hepatocyte models.

Q. What strategies resolve contradictions in reported biological target affinities across studies?

- Methodology :

- Structural analogs : Compare binding modes of this compound with related piperidine-d4 derivatives (e.g., 3-cyclohexylpiperidine-2,6-dione) using molecular docking or cryo-EM. Subtle conformational changes from deuteration may affect receptor interactions .

- Assay standardization : Re-evaluate under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. How can computational modeling guide the optimization of deuterated piperidinediones for enhanced selectivity?

- Methodology :

- QSAR studies : Corporate deuterium’s steric/electronic parameters into regression models to predict binding affinities.

- Molecular dynamics (MD) : Simulate deuterium’s impact on hydrogen-bonding networks or protein-ligand residence times. For example, deuterated methyl groups may stabilize hydrophobic pockets in target proteins .

- Data Consideration : Validate predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics.

Methodological Considerations Table

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis | Isotopic purity optimization | KIE quantification |

| Characterization | ²H-N/MS validation | X-ray/MD conformational analysis |

| Biological Evaluation | IC₅₀ determination | Metabolite profiling (³H/¹⁴C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.